2-Fluoropyridin-4-ol

Vue d'ensemble

Description

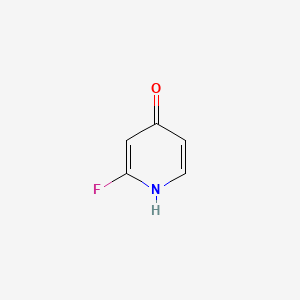

2-Fluoropyridin-4-ol, also known as 2-hydroxy-4-fluoropyridine, is an organic compound with the molecular formula C5H4FNO. It is a colorless liquid with a sweet odor and a boiling point of 167°C. This compound has garnered interest in various scientific and industrial fields due to its unique physical, chemical, and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Fluoropyridin-4-ol can be synthesized through several methods:

Reaction of 2-fluoro-4-pyridyl lithium with water: This method involves the formation of 2-fluoro-4-pyridyl lithium, which is then reacted with water to yield this compound.

Reaction of 2-fluoro-4-pyridyl magnesium bromide with a protic solvent: In this method, 2-fluoro-4-pyridyl magnesium bromide is reacted with a protic solvent to produce this compound.

Oxidation of 2-fluoro-4-pyridyl hydrazine with oxygen: This method involves the oxidation of 2-fluoro-4-pyridyl hydrazine using oxygen to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoropyridin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

Reduction Reactions: Products include reduced derivatives of this compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

Building Block in Drug Synthesis

2-Fluoropyridin-4-ol serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for the modification and creation of new drugs targeting different biological pathways. For instance, it has been utilized in the development of novel fluorinated xanthine derivatives that exhibit enhanced affinity towards adenosine receptors, which are critical in numerous physiological processes .

Case Study: Neuropharmacology

Recent studies have highlighted the potential of this compound derivatives as antagonists for specific receptors involved in neurological disorders. Research indicates that these compounds can modulate neurotransmitter systems, suggesting their applicability in treating conditions such as anxiety and depression.

Agrochemical Applications

Development of Pesticides and Herbicides

The compound's unique properties make it suitable for use in agrochemicals. It is employed as a raw material in the synthesis of pesticides and herbicides, contributing to agricultural productivity by protecting crops from pests and diseases. The stability and reactivity of this compound facilitate its incorporation into complex agrochemical formulations .

Materials Science

Reagent in Material Synthesis

In materials science, this compound acts as a reagent for synthesizing materials with specific properties. Its utility in creating conductive polymers and other advanced materials has been explored, particularly in electronic applications where its fluorine atom enhances performance characteristics .

Organic Synthesis

Versatile Reagent

As a reagent in organic synthesis, this compound is involved in various chemical reactions, including substitution, oxidation, and reduction processes. The versatility of this compound allows chemists to create a wide range of derivatives that can be tailored for specific applications .

Data Table: Applications Overview

| Application Area | Specific Uses | Example Compounds/Studies |

|---|---|---|

| Pharmaceuticals | Building block for drug synthesis | Fluorinated xanthine derivatives |

| Neuropharmacological agents | Antagonists for neurotransmitter receptors | |

| Agrochemicals | Synthesis of pesticides and herbicides | Various agrochemical formulations |

| Materials Science | Synthesis of conductive polymers | Advanced electronic materials |

| Organic Synthesis | Reagent for substitution, oxidation, reduction | Diverse pyridine derivatives |

Mécanisme D'action

The mechanism of action of 2-fluoropyridin-4-ol involves its interaction with various enzymes and proteins. The compound exhibits antimicrobial, antifungal, and antiviral activities by inhibiting the activity of specific enzymes and proteins. Its anti-inflammatory and analgesic properties are attributed to its ability to modulate the activity of pro-inflammatory cytokines and other molecular targets.

Comparaison Avec Des Composés Similaires

2-Fluoropyridine: Similar in structure but lacks the hydroxyl group.

4-Fluoropyridine: Similar in structure but the fluorine atom is positioned differently.

2-Hydroxy-4-methylpyridine: Similar in structure but has a methyl group instead of a fluorine atom.

Uniqueness of 2-Fluoropyridin-4-ol: this compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct physical, chemical, and biological properties to the compound, making it valuable in various scientific and industrial applications.

Activité Biologique

2-Fluoropyridin-4-ol is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its reactivity, synthesis, and implications in various therapeutic areas.

Chemical Structure and Properties

This compound features a fluorine atom at the second position and a hydroxyl group at the fourth position of the pyridine ring. This unique substitution pattern enhances its reactivity, particularly in nucleophilic aromatic substitution reactions, where it exhibits significantly increased rates compared to its chloro analogs. For instance, it reacts approximately 320 times faster than 2-chloropyridine under similar conditions, making it a valuable intermediate in organic synthesis.

Anticancer Potential

Research has indicated that this compound derivatives can act as potent inhibitors of various cancer-related targets. A notable study focused on a series of 2-substituted-4-(2-fluorophenoxy) pyridine derivatives , which demonstrated significant inhibition of c-Met and VEGFR-2, two critical targets in cancer therapy. The most promising compound from this series exhibited IC50 values of 0.11 μM and 0.19 μM for c-Met and VEGFR-2, respectively . This suggests that modifications to the fluoropyridine structure can lead to enhanced anticancer efficacy.

Enzyme Inhibition

Fluorinated derivatives, including this compound, have been studied for their ability to inhibit specific enzymes involved in metabolic processes. For example, fluorinated pyridine derivatives have shown inhibition against 2-oxoglutarate-dependent oxygenases , which play roles in various biological pathways including hypoxia signaling and epigenetic regulation. The introduction of fluorine at strategic positions on the pyridine ring has been shown to increase selectivity for certain enzyme targets over others .

Synthesis Methods

The synthesis of this compound typically involves functionalization strategies that incorporate fluorinating agents or modify existing pyridine derivatives. Common synthetic routes include:

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace halogen atoms with hydroxyl groups.

- Direct Fluorination : Employing electrophilic fluorination methods to introduce the fluorine atom at the desired position on the pyridine ring.

These methods not only facilitate the production of this compound but also allow for late-stage functionalization, enabling the incorporation of diverse functional groups for further biological testing .

Comparative Analysis with Similar Compounds

To understand the unique biological activity profile of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 5-Bromo-2-fluoropyridin-4-ol | Inhibitor of neuropeptide Y receptor Y5 | Contains both bromine and fluorine |

| 2-Fluoropyridine | Reactivity in nucleophilic aromatic substitutions | Faster reaction rates compared to chloro analogs |

| Pyridine-2,4-dicarboxylic acid | Inhibits 2OG oxygenases; selective for AspH | Structural modifications enhance selectivity |

This table illustrates how variations in halogen substitution can significantly influence biological activity and reactivity profiles.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in therapeutic contexts:

- Inhibition Studies : A study demonstrated that substituents on the pyridine ring could dramatically alter reaction rates and product distributions during nucleophilic substitutions, emphasizing the importance of structural modifications.

- Molecular Docking : Molecular docking studies have provided insights into how this compound interacts with target proteins at their active sites, facilitating the design of more effective inhibitors for cancer therapy .

- Bioconversion Processes : Research into bioconversion using bacterial cells has shown promising results for synthesizing hydroxylated derivatives from pyridine substrates, indicating potential pathways for developing new therapeutics based on this scaffold .

Propriétés

IUPAC Name |

2-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLSDLHMGRDAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376495 | |

| Record name | 2-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253435-42-6, 22282-69-5 | |

| Record name | 2-Fluoro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253435-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.